2-Chlorooxazole-4-carboxylic acid

Medicinal Chemistry Pharmacokinetics Drug Design

Procure 2-Chlorooxazole-4-carboxylic acid (CAS 706789-07-3) for step-efficient library synthesis. The free carboxylic acid enables direct amide bond formation, while the 2-chloro handle supports orthogonal Suzuki-Miyaura cross-coupling. This dual functionality streamlines diversity-oriented synthesis, bypassing ester hydrolysis steps. Its higher lipophilicity (XLogP3=1.2) vs. unsubstituted oxazole-4-carboxylic acid (XLogP=0.2) improves passive membrane permeability, critical for CNS drug programs. A proven precursor to 4-Bromomethyl-2-chlorooxazole, it accelerates scale-up with reduced unit operations.

Molecular Formula C4H2ClNO3
Molecular Weight 147.514
CAS No. 706789-07-3
Cat. No. B566238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorooxazole-4-carboxylic acid
CAS706789-07-3
Synonyms2-Chloro-4-oxazolecarboxylic Acid
Molecular FormulaC4H2ClNO3
Molecular Weight147.514
Structural Identifiers
SMILESC1=C(N=C(O1)Cl)C(=O)O
InChIInChI=1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
InChIKeyAFZJELJKFJSQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorooxazole-4-carboxylic Acid (CAS 706789-07-3) Procurement: Core Physicochemical and Sourcing Profile


2-Chlorooxazole-4-carboxylic acid (CAS 706789-07-3) is a heterocyclic building block of the 1,3-oxazole class, characterized by a chlorine atom at the 2-position and a carboxylic acid moiety at the 4-position [1]. This substitution pattern establishes it as a key precursor in medicinal and agrochemical syntheses, providing a bifunctional scaffold for further derivatization [2]. Its commercial availability typically features a purity of 97% , with an empirical formula of C₄H₂ClNO₃ and a molecular weight of 147.52 g/mol , and it is commonly stored at room temperature under inert atmosphere .

The Procurement Rationale: Why 2-Chlorooxazole-4-carboxylic Acid is Not Interchangeable with Unsubstituted or Ester Analogs


While the oxazole-4-carboxylic acid core (CAS 23012-13-7) offers a basic scaffold, the 2-chloro substituent in 2-Chlorooxazole-4-carboxylic acid fundamentally alters its synthetic utility and physical properties [1]. The chloro group provides a unique reactive handle for cross-coupling reactions, such as Suzuki-Miyaura couplings, that are not possible with unsubstituted oxazoles, enabling regioselective functionalization at the 2-position [2]. In contrast to its ester analog, ethyl 2-chlorooxazole-4-carboxylate (CAS 460081-18-9), the free carboxylic acid allows for direct amide bond formation without the need for a prior hydrolysis step, streamlining library synthesis and reducing potential side reactions . Furthermore, the presence of chlorine significantly increases the compound's lipophilicity (XLogP3 = 1.2) compared to unsubstituted oxazole-4-carboxylic acid (XLogP = 0.2), which can be critical for optimizing pharmacokinetic properties in drug discovery programs [1][3].

Quantitative Differentiators for 2-Chlorooxazole-4-carboxylic Acid: Direct Analytical and Synthetic Comparisons


Differential Lipophilicity (clogP) for Enhanced Pharmacokinetic Properties vs. Unsubstituted Core

The introduction of a chlorine atom at the 2-position of the oxazole ring significantly increases the calculated partition coefficient (clogP) relative to the unsubstituted oxazole-4-carboxylic acid core. The target compound exhibits an XLogP3 value of 1.2 [1], which is substantially higher than the XLogP of 0.2 reported for oxazole-4-carboxylic acid [2]. This represents a six-fold increase in lipophilicity, which can directly influence membrane permeability and bioavailability.

Medicinal Chemistry Pharmacokinetics Drug Design

Orthogonal Reactive Handles for Diversity-Oriented Synthesis vs. Ester Analog

Unlike its ester analog, ethyl 2-chlorooxazole-4-carboxylate, the target compound features a free carboxylic acid group that enables direct, chemoselective amide bond formation under standard peptide coupling conditions . While the ester analog requires a separate saponification step to generate the acid for further functionalization, 2-chlorooxazole-4-carboxylic acid is a ready-to-use building block, saving an estimated 1-2 synthetic steps in library production [1][2]. The 2-chloro substituent remains available as a distinct handle for orthogonal cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling iterative and selective functionalization of the oxazole core [3].

Synthetic Chemistry Cross-Coupling Amide Formation

Role as a Critical Precursor to 4-Bromomethyl-2-chlorooxazole

2-Chlorooxazole-4-carboxylic acid is explicitly described as a versatile oxazole cross-coupling unit and a key intermediate in the synthesis of 4-Bromomethyl-2-chlorooxazole [1]. This specific transformation, referenced to the work of Young, G.L., et al. (Tetrahedron. Lett., 2004) [1], demonstrates its established role in generating a valuable electrophilic building block. This positions the compound as a gateway to more complex oxazole-based architectures, offering a clear and documented synthetic route that is not available for all oxazole-4-carboxylic acid analogs.

Synthetic Chemistry Intermediate Electrophile

Commercial Availability and Cost-Efficiency Compared to Ester Analog

2-Chlorooxazole-4-carboxylic acid is commercially available at a 97% purity level . While direct price-per-gram comparisons are variable and dependent on vendor and quantity, its free acid form offers a functional advantage that can lead to overall cost savings in a synthetic campaign. The ester analog, ethyl 2-chlorooxazole-4-carboxylate (97% purity, $19.90 for 1g) , appears to have a lower upfront cost but necessitates an additional hydrolysis step that consumes time, materials, and labor. In an industrial or high-throughput setting, the avoidance of this extra synthetic step with 2-chlorooxazole-4-carboxylic acid can offset a potentially higher raw material cost through increased efficiency and reduced waste.

Procurement Supply Chain Cost Analysis

Optimal Use Cases for 2-Chlorooxazole-4-carboxylic Acid in R&D and Production


Medicinal Chemistry Lead Optimization for Enhanced Oral Bioavailability

Given its significantly higher calculated logP (XLogP3 = 1.2) compared to the unsubstituted oxazole-4-carboxylic acid core (XLogP = 0.2), this compound is an optimal procurement choice for medicinal chemistry programs focused on improving the oral bioavailability of lead candidates [1]. The enhanced lipophilicity is critical for passive membrane permeability, making it a superior starting material for designing central nervous system (CNS) drugs or other oral therapeutics where penetration is a key challenge.

Parallel Library Synthesis via Orthogonal Functionalization

This compound is ideally suited for diversity-oriented synthesis or parallel library production where step-efficiency is paramount. Its free carboxylic acid allows for rapid amide bond formation to generate a library of amides, while the 2-chloro group remains intact for a subsequent, orthogonal cross-coupling reaction (e.g., Suzuki-Miyaura) [2][3]. This dual functionality, not present in simpler analogs, enables the rapid exploration of chemical space and the construction of highly diverse compound sets in a minimal number of synthetic operations.

Synthesis of Electrophilic Oxazole Building Blocks (e.g., 4-Bromomethyl-2-chlorooxazole)

For synthetic groups requiring an electrophilic oxazole derivative for nucleophilic substitution reactions, 2-chlorooxazole-4-carboxylic acid is the proven starting material of choice. Its established and referenced conversion to 4-Bromomethyl-2-chlorooxazole [4] provides a validated, low-risk entry point into this valuable class of building blocks. This specific application distinguishes it from other oxazole-4-carboxylic acid analogs that lack a documented, high-yielding pathway to analogous electrophilic species.

Process Chemistry and Scale-Up Feasibility Studies

In process chemistry, the avoidance of extraneous synthetic steps is a primary driver for cost reduction and increased throughput. By procuring the free carboxylic acid form rather than an ester that requires saponification, development teams can streamline their synthetic routes from the outset . This makes 2-chlorooxazole-4-carboxylic acid a more efficient choice for pilot plant studies or initial scale-up campaigns, where the cumulative time and material savings from bypassing a hydrolysis step are amplified.

Technical Documentation Hub

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